Regioexhaustive Substitution Capability of 2,5-Difluoropyridine
2,5-Difluoropyridine allows for regioexhaustive substitution, meaning all vacant positions (3-, 4-, and 6-positions) are amenable to regioselective metalation and subsequent carboxylation [1]. In contrast, 2,4-difluoropyridine reacts exclusively at the 4-position with nucleophiles [2]. This distinction is critical for synthetic routes requiring multiple functionalization steps.
| Evidence Dimension | Regioselectivity of metalation/functionalization |
|---|---|
| Target Compound Data | All vacant positions (C3, C4, C6) amenable to regioselective metalation and carboxylation |
| Comparator Or Baseline | 2,4-Difluoropyridine: Exclusive reaction at C4 position |
| Quantified Difference | Qualitative: 2,5-difluoropyridine offers three functionalizable sites; 2,4-difluoropyridine offers only one |
| Conditions | Metalation with LDA or BuLi, followed by carboxylation (CO₂) [1][2] |
Why This Matters
Enables more diverse and complex molecular architectures from a single starting material, reducing synthetic step count and cost.
- [1] Bobbio, C.; Schlosser, M. Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. J. Org. Chem. 2005, 70 (8), 3039-3045. DOI: 10.1021/jo047979h. View Source
- [2] Schlosser, M.; Bobbio, C.; Rausis, T. Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. J. Org. Chem. 2005, 70 (7), 2494-2502. DOI: 10.1021/jo047962z. View Source
